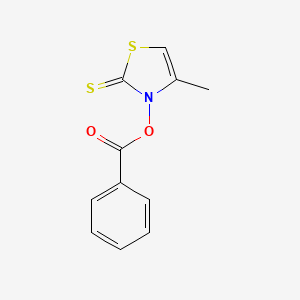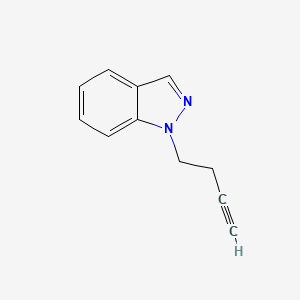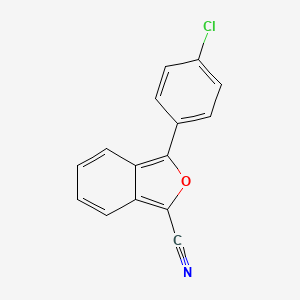![molecular formula C24H6Cl6N6 B8646935 6,7,16,17,26,27-hexachloro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B8646935.png)
6,7,16,17,26,27-hexachloro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine is a complex organic compound with the molecular formula C24H6Cl6N6 and a molecular weight of 591.06 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and nitrogen atoms arranged in a specific configuration. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine typically involves organic synthesis techniques. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The exact synthetic route may vary, but it generally requires the use of specific reagents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of advanced equipment and techniques is essential to ensure the efficient production of the compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline derivatives, while substitution reactions can yield various substituted phenazine compounds .
Applications De Recherche Scientifique
2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of advanced materials and chemical products.
Mécanisme D'action
The mechanism of action of 2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine include:
- 3,4,9,10,15,16-Hexachloro-1,6,7,12,13,18-hexaazatrinaphthylene
- 2,3,8,9,14,15-Hexachloro-5,6,11,12,17,18-hexaazatrinaphthylene
Uniqueness
What sets 2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine apart from similar compounds is its specific arrangement of chlorine and nitrogen atoms, which imparts unique chemical properties and reactivity. This makes it particularly valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C24H6Cl6N6 |
|---|---|
Poids moléculaire |
591.1 g/mol |
Nom IUPAC |
6,7,16,17,26,27-hexachloro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene |
InChI |
InChI=1S/C24H6Cl6N6/c25-7-1-13-14(2-8(7)26)32-20-19(31-13)21-23(35-16-4-10(28)9(27)3-15(16)33-21)24-22(20)34-17-5-11(29)12(30)6-18(17)36-24/h1-6H |
Clé InChI |
IEPGIXRSNOEKKV-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Cl)N=C3C(=N2)C4=NC5=CC(=C(C=C5N=C4C6=NC7=CC(=C(C=C7N=C36)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B8646854.png)




![3-Bromo-4-chloro-7-methylthieno[3,2-c]pyridine](/img/structure/B8646900.png)




![4,5-Dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B8646923.png)
![Tert-butyl 4-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B8646925.png)

![2-[4-(2-Furylcarbonyl)-1-piperazinyl]-4-methoxypyrimidine](/img/structure/B8646949.png)
